Isoindoline-1,3-diol

Catalog No.
S15855745
CAS No.
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoindoline-1,3-diol

Product Name

Isoindoline-1,3-diol

IUPAC Name

2,3-dihydro-1H-isoindole-1,3-diol

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7-11H

InChI Key

CJKLUMPOZDSVKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(NC(C2=C1)O)O

Isoindoline-1,3-diol is a compound belonging to the isoindoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole-like moiety. The compound features two hydroxyl groups at the 1 and 3 positions of the isoindoline framework, contributing to its unique chemical properties. Isoindoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

, including:

  • Hydroxylation Reactions: Isoindoline derivatives can be hydroxylated using oxidizing agents like potassium permanganate to form diols. For example, hexahydro-1H-isoindole-1,3(2H)-dione was treated with potassium permanganate to yield cis-diol products .
  • Acetylation: The hydroxyl groups in isoindoline-1,3-diol can be acetylated to form acetoxy derivatives, enhancing solubility and modifying biological activity .
  • Rearrangement Reactions: Isoindoline-1,3-diol can also participate in rearrangement reactions under specific conditions, leading to the formation of new compounds with altered structural properties .

Isoindoline-1,3-diol and its derivatives exhibit a wide range of biological activities:

  • Anti-inflammatory Activity: These compounds have been shown to influence pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase enzymes, demonstrating potential in treating inflammatory conditions .
  • Antimicrobial Properties: Isoindoline derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects: Certain isoindoline derivatives inhibit enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease .

Several synthetic methods have been developed for isoindoline-1,3-diol:

  • Cyclocondensation Reactions: A common approach involves the cyclocondensation of suitable precursors such as thioureas with diketones or other electrophiles to form isoindoline structures .
  • Oxidative Methods: Oxidation of dihydroisoindoles or related compounds can yield isoindoline derivatives. For instance, the synthesis of hexahydro-1H-isoindole derivatives has been accomplished through oxidation processes .
  • Functionalization Techniques: Subsequent functionalization of isoindoline intermediates allows for the introduction of various substituents at different positions on the ring system, tailoring their properties for specific applications .

Isoindoline-1,3-diol has several notable applications:

  • Medicinal Chemistry: Due to their diverse biological activities, isoindoline derivatives are investigated as potential drugs for conditions such as cancer, inflammation, and neurodegenerative diseases .
  • Dyes and Pigments: Isoindole derivatives are utilized in dye production due to their vibrant colors and stability under various conditions .
  • Fluorophores: Some isoindoles serve as red to near-infrared fluorophores in imaging applications due to their photophysical properties .

Research has focused on the interactions of isoindoline derivatives with biological targets:

  • Enzyme Inhibition Studies: Molecular docking studies have indicated strong interactions between isoindoline derivatives and enzymes like acetylcholinesterase. These studies help elucidate the binding affinities and mechanisms of action of these compounds against specific targets .
  • Pharmacophore Modeling: The pharmacophore model of isoindoline derivatives has been explored to optimize their design for enhanced biological activity against various targets .

Isoindoline-1,3-diol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
PhthalimideIsoindole derivativeExhibits strong anti-inflammatory properties
Indane-1,3-dioneAromatic dioneKnown for its synthetic versatility
IsoquinolineBenzopyrrole derivativeExhibits different biological activities
3-HydroxyisoquinolineHydroxy-substituted isoquinolinePotential neuroprotective effects

Isoindoline-1,3-diol is unique due to its specific arrangement of hydroxyl groups that significantly influence its reactivity and biological activity compared to these similar compounds. Its ability to modulate inflammatory pathways while also serving as a scaffold for drug development highlights its importance in medicinal chemistry.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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